

Application Notes & Protocols: Gelsevirine for the Inhibition of IFN- β Production

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Compound of Interest

Compound Name: Gelsevirine

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Audience: Researchers, scientists, and drug development professionals.

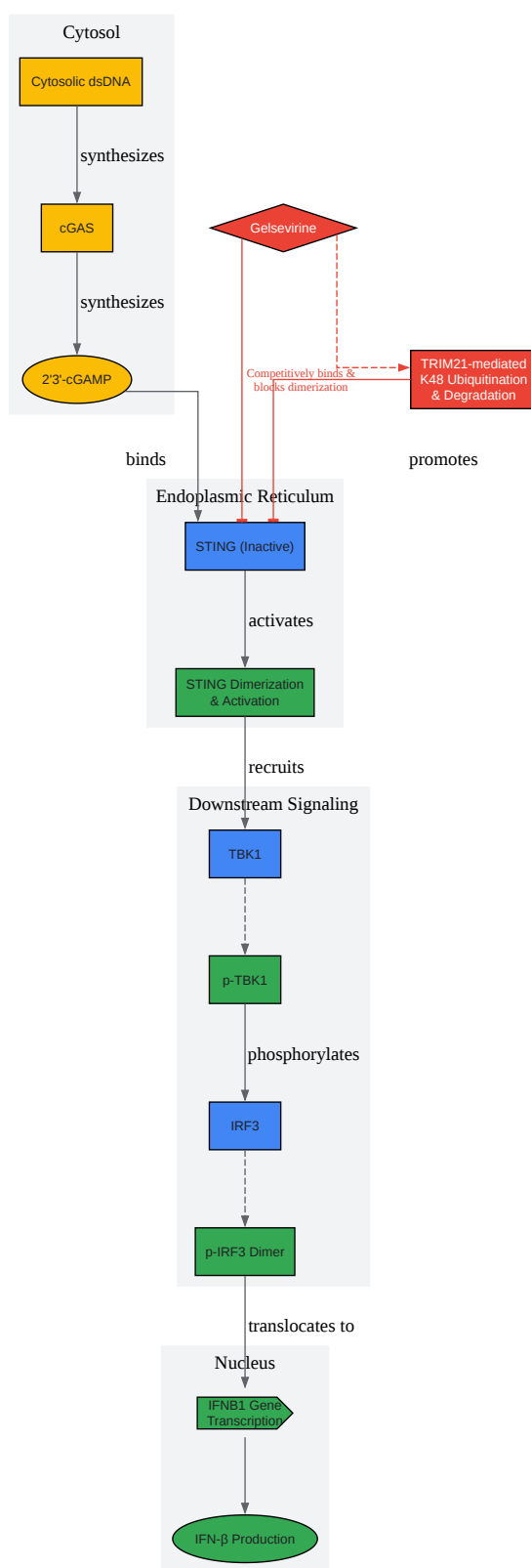
Introduction **Gelsevirine**, a natural alkaloid compound, has been identified as a potent and specific inhibitor of the stimulator of interferon genes (STING) signaling pathway.^{[1][2]} This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon (IFN) response, including the production of IFN- β .^{[1][3][4]} Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases. **Gelsevirine** presents a valuable pharmacological tool for investigating STING-dependent signaling and holds therapeutic potential for conditions characterized by excessive type I interferon production.^{[3][4]} These application notes provide a detailed overview of the mechanism of action and experimental protocols for utilizing **gelsevirine** to inhibit IFN- β production in a research setting.

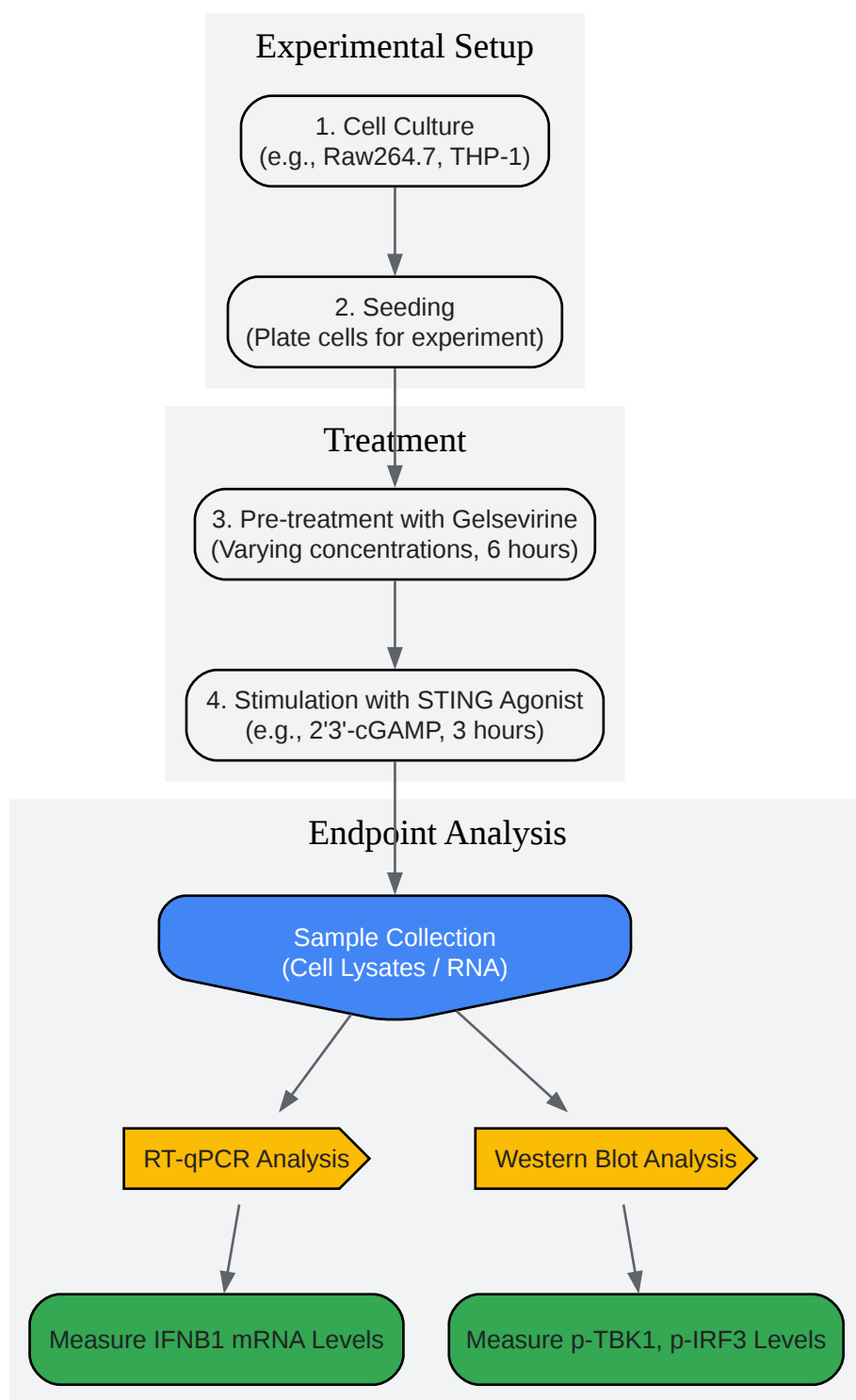
Mechanism of Action **Gelsevirine** exerts its inhibitory effect by directly targeting the STING protein. The canonical cGAS-STING pathway is activated when cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA), leading to the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).^[3] 2'3'-cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing its dimerization and translocation.^[1] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).^[1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of the IFNB1 gene, resulting in IFN- β production.

Gelsevirine disrupts this cascade through a dual mechanism:

- **Competitive Binding and Inhibition of Activation:** **Gelsevirine** competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING.^{[1][2]} This action locks STING in an inactive conformation, preventing the dimerization and subsequent activation induced by 2'3'-cGAMP.^{[1][2]}
- **Promotion of Degradation:** **Gelsevirine** promotes the K48-linked ubiquitination and subsequent proteasomal degradation of STING, a process mediated by the E3 ubiquitin ligase TRIM21.^{[2][3]}

By both preventing activation and reducing total STING protein levels, **gelsevirine** effectively abrogates downstream signaling events, including the phosphorylation of TBK1 and IRF3, thereby potently suppressing the induction of IFN- β .^[1]





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References

- 1. Gelsevirine is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gelsevirine is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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